molecular formula C12H22O2 B15351994 (E)-2,2,3,5-Tetramethylhex-3-enoic Acid Ethyl Ester

(E)-2,2,3,5-Tetramethylhex-3-enoic Acid Ethyl Ester

Cat. No.: B15351994
M. Wt: 198.30 g/mol
InChI Key: IQSTUBKOORFVGN-CSKARUKUSA-N
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Description

(E)-2,2,3,5-Tetramethylhex-3-enoic Acid Ethyl Ester is a synthetic organic compound with the molecular formula C_6H_10O_2. It is a derivative of 2,2,3,5-tetramethylhex-3-enoic acid, where the carboxylic acid group is esterified with ethanol. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification of 2,2,3,5-tetramethylhex-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: (E)-2,2,3,5-Tetramethylhex-3-enoic Acid Ethyl Ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

  • Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

  • Substitution: Nucleophiles like ammonia (NH_3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2,2,3,5-Tetramethylhex-3-enoic Acid

  • Reduction: 2,2,3,5-Tetramethylhex-3-enol

  • Substitution: Amides or other substituted esters

Scientific Research Applications

(E)-2,2,3,5-Tetramethylhex-3-enoic Acid Ethyl Ester is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

  • Medicine: It is utilized in drug discovery and development processes, particularly in the synthesis of pharmaceutical intermediates.

  • Industry: The compound finds applications in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (E)-2,2,3,5-Tetramethylhex-3-enoic Acid Ethyl Ester exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(E)-2,2,3,5-Tetramethylhex-3-enoic Acid Ethyl Ester is structurally similar to other esters and unsaturated carboxylic acids. Some similar compounds include:

  • 2-Butenoic Acid Ethyl Ester: Another ester with a similar molecular structure but different substitution pattern.

  • 2,2,5,5-Tetramethylhex-3-ene: A related hydrocarbon with a similar carbon skeleton but lacking the carboxylic acid and ester groups.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the ester group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl (E)-2,2,3,5-tetramethylhex-3-enoate

InChI

InChI=1S/C12H22O2/c1-7-14-11(13)12(5,6)10(4)8-9(2)3/h8-9H,7H2,1-6H3/b10-8+

InChI Key

IQSTUBKOORFVGN-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)C(C)(C)/C(=C/C(C)C)/C

Canonical SMILES

CCOC(=O)C(C)(C)C(=CC(C)C)C

Origin of Product

United States

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